Acid Black 26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Black 26, also known as C.I. This compound, is a synthetic dye commonly used in the textile industry. It is a water-soluble dye that belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. This compound is known for its deep black color and is used to dye wool, silk, nylon, and leather .
Preparation Methods
The synthesis of Acid Black 26 involves several steps, including diazotization and coupling reactions. The process begins with the diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid, followed by coupling with naphthalen-1-amine. The resulting product is then further diazotized and coupled with 6-hydroxynaphthalene-2-sulfonic acid . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the dye .
Chemical Reactions Analysis
Acid Black 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like sulfuric acid and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonated aromatic compounds .
Scientific Research Applications
Acid Black 26 has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science. In chemistry, it is used as a model compound to study the adsorption properties of various materials, such as zeolites and nanomaterials . In biology, it is used to stain tissues and cells for microscopic examination. In environmental science, this compound is studied for its removal from wastewater using various adsorbents and treatment methods .
Mechanism of Action
The mechanism of action of Acid Black 26 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration. The pathways involved in this process include the formation of dye-fiber complexes and the stabilization of these complexes through various intermolecular forces .
Comparison with Similar Compounds
Acid Black 26 is unique among azo dyes due to its specific molecular structure and dyeing properties. Similar compounds include Acid Black 1, Acid Black 52, and Acid Black 107. These dyes share similar azo group structures but differ in their specific substituents and molecular configurations. This compound is particularly noted for its high solubility in water and strong affinity for protein fibers, making it a preferred choice for dyeing wool and silk .
Properties
Molecular Formula |
C32H21N5Na2O7S2 |
---|---|
Molecular Weight |
697.7 g/mol |
IUPAC Name |
disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
WXUZMLVSQROLEX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.